ML351

Lipoxygenase Isozyme selectivity Inhibitor specificity

ML351 is the preferred 15-LOX-1 inhibitor for target validation studies requiring unambiguous isoform attribution. Unlike NDGA or baicalein, its non-reductive, mixed-type mechanism ensures no off-target antioxidant activity. With >250-fold selectivity over 12-LOX, 5-LOX, and COX isoforms, and a brain-to-plasma ratio of 2.8, ML351 achieves CNS concentrations well above its 200 nM IC50. Validated in murine stroke, neuropathic pain, and T1D models. Ideal for neuroscience and immuno-metabolism research where isoform specificity is critical.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 847163-28-4
Cat. No. B1676651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML351
CAS847163-28-4
SynonymsML 351;  ML-351;  ML351
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
InChIInChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3
InChIKeyDYXYXTDIFMDJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML351 (CAS 847163-28-4): A Selective 15-Lipoxygenase-1 Inhibitor for In Vivo Studies


ML351 (CAS 847163-28-4) is a synthetic small-molecule inhibitor that targets human 15-lipoxygenase-1 (15-LOX-1, also known as 12/15-LOX) with an IC₅₀ of 200 nM [1]. Identified via quantitative high-throughput screening (qHTS) of ~74,000 compounds, ML351 represents a distinct naphthyl-oxazole chemotype with demonstrated in vivo activity in murine models of ischemic stroke and Type 1 Diabetes [1]. The compound exhibits >250-fold selectivity for 15-LOX-1 over related LOX isozymes (5-LOX, platelet 12-LOX, 15-LOX-2) and cyclooxygenases (COX-1, COX-2) [1].

Why ML351 Cannot Be Substituted by Other 12/15-LOX Inhibitors Without Risk of Isoform Cross-Reactivity


Lipoxygenase inhibitors exhibit pronounced isoform selectivity variations that critically impact experimental outcomes. Unlike broad-spectrum LOX inhibitors or redox-active compounds such as nordihydroguaiaretic acid (NDGA) and baicalein—which lack isoform discrimination and exhibit reductive activity—ML351 is a non-reductive, mixed-type inhibitor that specifically targets the 15-LOX-1 active site without reducing the ferric ion [1]. Even among 12/15-LOX inhibitors, substitution is problematic: ML355 (a 12-LOX-preferring inhibitor) and ML351 (a 15-LOX-1-preferring inhibitor) were both required in a 2024 neuropathic pain study to fully resolve the distinct contributions of these isoforms [2]. Generic substitution of a different LOX inhibitor for ML351 would therefore introduce confounding isoform cross-reactivity and alter the biological interpretation.

Quantitative Differentiation Evidence for ML351 Against Closest Analogs and In-Class Inhibitors


Selectivity Window: ML351 Shows >250-Fold Discrimination Against 5-LOX, 12-LOX, 15-LOX-2, and COX Enzymes

ML351 displays an exceptionally wide selectivity window against all related LOX isozymes and cyclooxygenases tested. In head-to-head profiling with four other top analog compounds from the same qHTS screen, ML351 was the only compound that combined sub-micromolar potency against 15-LOX-1 with the complete absence of redox activity, while maintaining IC₅₀ values >100 µM against 12-LOX and 15-LOX-2, and >50 µM against 5-LOX [1]. The >250-fold selectivity threshold is consistently reported across multiple independent vendor characterizations [2].

Lipoxygenase Isozyme selectivity Inhibitor specificity

Isozyme Discrimination In Vivo: ML351 and ML355 Exhibit Complementary Target Engagement in Neuropathic Pain Model

In a 2024 study directly comparing the effects of ML351 and ML355 in female C57BL/6N mice with LPS-induced neuropathic-like pain, both inhibitors completely reversed tactile allodynia and grip force deficits, confirming that 12/15-LOX isoforms contribute non-redundantly to pain hypersensitivity [1]. This head-to-head evidence demonstrates that ML351 (15-LOX-1-targeting) and ML355 (12-LOX-p-targeting) produce distinct target engagement profiles despite both being classified as 12/15-LOX inhibitors, underscoring the necessity of isoform-specific tool selection.

Neuropathic pain 12-LOX 15-LOX-1 In vivo pharmacology

Blood-Brain Barrier Penetration: ML351 Achieves Brain-to-Plasma Ratio of 2.8 Following Intraperitoneal Administration

ML351 demonstrates favorable CNS penetration with a brain-to-plasma ratio of 2.8 following intraperitoneal administration at 30 mg/kg in mice . This quantitative PK parameter distinguishes ML351 from many LOX inhibitors that exhibit limited or uncharacterized BBB permeability. At the same dose, ML351 achieved a Cₘₐₓ of 13.8 µM in plasma and 28.8 µM in brain, with a half-life of approximately 1 hour in both compartments . This favorable brain exposure profile supports the compound's demonstrated neuroprotective efficacy in the ischemic stroke model, where it significantly reduced infarct size [1].

Pharmacokinetics Blood-brain barrier CNS penetration Neuroprotection

In Vivo Efficacy: ML351 Reduces Ischemic Stroke Infarct Size in Mouse Model with Documented Pharmacokinetic Support

ML351 is distinguished from earlier 12/15-LOX inhibitors by its demonstrated in vivo efficacy in a therapeutically relevant disease model. In a murine model of permanent focal ischemia, ML351 administration significantly reduced infarct size [1]. This efficacy is supported by companion pharmacokinetic data showing brain Cₘₐₓ of 28.8 µM—well above the in vitro IC₅₀ of 200 nM . In contrast, many previously reported 12/15-LOX inhibitors lacked sufficient in vivo activity or PK characterization to support translational studies. ML351 therefore represents the first selective 15-LOX-1 inhibitor with validated in vivo proof-of-concept in a stroke model [1].

Ischemic stroke Neuroprotection In vivo efficacy

Non-Reductive Inhibition Mechanism: ML351 Does Not Reduce Active-Site Ferric Ion Unlike NDGA and Baicalein

ML351 acts as a non-reductive, mixed-type inhibitor that binds to the 15-LOX-1 active site without reducing the catalytically essential ferric ion (Fe³⁺) to the inactive ferrous (Fe²⁺) state [1]. UV-vis pseudoperoxidase activity assays confirmed that ML351 does not degrade the hydroperoxide product at 234 nm, classifying it as a non-reductive inhibitor [2]. This mechanism contrasts sharply with redox-active LOX inhibitors such as nordihydroguaiaretic acid (NDGA) and baicalein, which reduce the active-site iron and thereby exhibit promiscuous antioxidant effects that confound target-specific interpretation .

Mechanism of inhibition Redox activity Enzyme kinetics

β-Cell Protection in T1D Model: ML351 Improves Glucose-Stimulated Insulin Secretion Under Cytokine Stress

In mouse islets exposed to proinflammatory cytokines (a model mimicking Type 1 Diabetes inflammatory stress), ML351 (10–50 µM) significantly improved glucose-stimulated insulin secretion in response to 25 mM glucose compared to cytokine treatment alone [1]. This protective effect was associated with reduced ROS production and activation of gene expression pathways responsive to oxidative stress and cell death [2]. Notably, ML351 exhibited no apparent toxicity across a range of concentrations in mouse islets, and molecular modeling suggested reduced promiscuity compared with the related analog ML127 [2]. In nonobese diabetic (NOD) mice, ML351 (24 mg/kg i.p.) prevented dysglycemia and reduced β-cell oxidative stress, providing in vivo validation of the in vitro findings [1].

Type 1 Diabetes β-cell oxidative stress Insulin secretion

Optimal Research Applications for ML351 Based on Validated Quantitative Evidence


In Vivo Studies Requiring CNS Target Engagement with Documented BBB Penetration

ML351 is ideally suited for neuroscience applications requiring central nervous system target engagement. With a validated brain-to-plasma ratio of 2.8 and brain Cₘₐₓ of 28.8 µM at 30 mg/kg i.p., ML351 achieves CNS concentrations well above its 200 nM IC₅₀ for 15-LOX-1 . This PK profile supports applications in ischemic stroke models (where ML351 reduced infarct size) [1], neuropathic pain studies (where it reversed allodynia) [2], and other neurodegenerative disease models. The compound's non-reductive, mixed-type inhibition mechanism further ensures that observed neuroprotective effects are attributable to specific 15-LOX-1 inhibition rather than non-specific antioxidant activity [1].

Isoform-Specific Pathway Dissection: Discriminating 15-LOX-1 vs. 12-LOX Contributions

When experimental objectives require precise dissection of the relative contributions of 12-LOX versus 15-LOX-1, ML351 and ML355 must be employed as complementary tool compounds. The 2024 study by Brown et al. demonstrated that both inhibitors completely reversed neuropathic pain phenotypes, confirming non-redundant roles of these isoforms [2]. ML351's >250-fold selectivity over 12-LOX (IC₅₀ >100 µM) and 5-LOX (IC₅₀ >50 µM) ensures that observed effects reflect 15-LOX-1-specific inhibition [1]. This application scenario is particularly relevant for target validation studies in inflammation, pain, and metabolic disease where LOX isoform specificity is critical for mechanistic interpretation.

β-Cell Biology and Type 1 Diabetes Models Requiring Validated Islet Safety Profile

For researchers investigating 15-LOX-1 in pancreatic β-cell function and Type 1 Diabetes, ML351 offers a validated tool with documented islet safety and in vivo efficacy. In cytokine-stressed mouse islets, ML351 improved glucose-stimulated insulin secretion and reduced oxidative stress without cytotoxicity [3]. In the NOD mouse model of spontaneous autoimmune diabetes, ML351 (24 mg/kg i.p.) prevented dysglycemia and reduced β-cell oxidative stress [3]. This combination of in vitro islet protection, favorable safety profile, and in vivo efficacy distinguishes ML351 from less characterized 12/15-LOX inhibitors for T1D research applications.

Target Validation Studies Requiring Exclusion of Redox-Active Confounding Effects

ML351 is the preferred tool compound for target validation studies where non-specific antioxidant effects would confound interpretation. The UV-vis pseudoperoxidase assay confirmed that ML351 exhibits no reductive activity and does not degrade the hydroperoxide product [1]. This property differentiates ML351 from redox-active LOX inhibitors such as NDGA and baicalein, which reduce the active-site ferric ion and produce off-target antioxidant effects [1]. For experiments requiring unambiguous attribution of phenotypes to 15-LOX-1 catalytic inhibition, ML351's non-reductive mechanism provides critical experimental rigor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.